Sodium 1-(trifluoromethyl)cyclopropanesulfinate (CAS 1622292-60-7), commercially known as the Baran TFCS-Na reagent, is a bench-stable, solid sulfinate salt utilized as a highly efficient radical precursor for late-stage C-H functionalization. It specifically installs the 1-(trifluoromethyl)cyclopropyl group onto electron-deficient heteroarenes under mild oxidative or photoredox conditions. In medicinal chemistry and agrochemical procurement, this reagent is highly valued because it directly introduces a metabolically robust bioisostere for the tert-butyl group without requiring de novo synthesis of the target scaffold. Its solid-state stability, high melting point (287-292 °C), and compatibility with aqueous co-solvents make it a highly practical, off-the-shelf reagent for parallel library diversification and rapid lead optimization [1].
Generic substitution with alternative radical precursors, such as 1-(trifluoromethyl)cyclopropyl bromides or iodides, often fails in scalable procurement due to their volatility, requirement for harsh photoredox conditions, or reliance on toxic tin reagents. Furthermore, attempting to bypass late-stage functionalization by using pre-functionalized building blocks forces chemists into multi-step de novo syntheses, drastically increasing time-to-target and raw material costs. TFCS-Na circumvents these issues by providing a stable, easily handled solid that reacts predictably with complex, unprotected heteroarenes in the presence of inexpensive oxidants (e.g., tert-butyl hydroperoxide), ensuring highly reproducible processability in high-throughput medicinal chemistry workflows [1].
TFCS-Na is isolated as a highly stable solid with a melting point of 287-292 °C, contrasting sharply with volatile or light-sensitive alkyl halide precursors. Unlike 1-(trifluoromethyl)cyclopropyl bromide, which often requires specialized storage and handling to prevent degradation or loss via evaporation, TFCS-Na can be stored on the benchtop and used in open-air setups. This thermal and physical stability directly translates to lower handling costs and higher reproducibility in automated or parallel synthesis workflows [1].
| Evidence Dimension | Physical state and thermal stability |
| Target Compound Data | Solid, mp 287-292 °C, bench-stable |
| Comparator Or Baseline | 1-(trifluoromethyl)cyclopropyl bromide (volatile liquid, requires specialized handling) |
| Quantified Difference | Elimination of volatility-related stoichiometric errors |
| Conditions | Standard laboratory storage and handling |
Solid, bench-stable reagents eliminate the need for specialized storage and reduce stoichiometric errors during parallel synthesis, streamlining procurement for high-throughput screening.
The 1-(trifluoromethyl)cyclopropyl group, installed by TFCS-Na, serves as a highly effective bioisostere for the tert-butyl group. In comparative medicinal chemistry studies, replacing a tert-butyl group with a 1-(trifluoromethyl)cyclopropyl moiety significantly improved microsomal stability while maintaining target affinity. Compounds containing the tert-butyl group often suffer from rapid CYP450-mediated oxidation, whereas the fluorinated cyclopropyl system resists oxidative clearance, extending in vivo half-life [1].
| Evidence Dimension | Microsomal metabolic stability |
| Target Compound Data | 1-(trifluoromethyl)cyclopropyl-substituted analogs show improved half-life |
| Comparator Or Baseline | tert-Butyl-substituted analogs (rapid oxidative clearance) |
| Quantified Difference | Significant reduction in CYP450-mediated oxidation |
| Conditions | In vitro liver microsome incubations |
Procuring TFCS-Na allows medicinal chemists to directly rescue metabolically labile lead compounds without altering their steric profile or lipophilicity.
TFCS-Na enables the direct C-H trifluoromethylcyclopropanation of electron-deficient heteroarenes in moderate to high yields using simple oxidants like TBHP or metal catalysis. This single-step diversification replaces multi-step de novo syntheses that typically suffer from compounded yield losses. The ability to use TFCS-Na in aqueous/organic solvent mixtures further enhances its compatibility with polar, unprotected drug-like intermediates, reducing the overall step count by 3 to 5 steps compared to traditional building-block approaches [1].
| Evidence Dimension | Synthesis step count and late-stage yield |
| Target Compound Data | Single-step C-H functionalization on complex scaffolds |
| Comparator Or Baseline | De novo synthesis using pre-functionalized building blocks |
| Quantified Difference | Reduction of synthesis route by 3 to 5 steps |
| Conditions | Oxidative radical addition (e.g., TBHP, aqueous co-solvents) |
Reducing step count in lead optimization directly decreases labor and raw material costs, making TFCS-Na a highly cost-effective reagent for library generation.
Where this compound is the right choice for rescuing metabolically unstable lead compounds by replacing tert-butyl or isopropyl groups with the 1-(trifluoromethyl)cyclopropyl bioisostere directly on the advanced intermediate, avoiding complete resynthesis [1].
Where this compound is the right choice for automated, high-throughput C-H diversification of nitrogen-containing heteroarenes, owing to its solid-state stability, predictable reactivity, and tolerance for aqueous conditions [2].
Where this compound is the right choice for modulating the lipophilicity and environmental persistence of crop protection chemicals, utilizing the robust fluorinated cyclopropyl motif to resist environmental degradation [3].